molecular formula C20H24N2O2 B2835555 4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide CAS No. 900661-69-0

4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2835555
CAS No.: 900661-69-0
M. Wt: 324.424
InChI Key: NZULPUROMPZMKZ-UHFFFAOYSA-N
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Description

4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group attached to the nitrogen atom of the piperidine ring and a methoxyphenyl group attached to the carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of benzyl chloride with piperidine in the presence of a base such as triethylamine. The resulting benzylpiperidine is then reacted with 4-methoxybenzoyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the benzyl group to a benzaldehyde or benzoic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamide group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace the benzyl group.

Major Products Formed:

  • Oxidation: Benzaldehyde or benzoic acid

  • Reduction: Piperidine amine

  • Substitution: Various substituted piperidines depending on the nucleophile used

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its piperidine ring and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide can be used to study the interaction of small molecules with biological targets. Its structural features allow it to bind to various receptors and enzymes, making it useful in drug discovery and development.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases, including neurological disorders and inflammation.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of a wide range of industrial products.

Comparison with Similar Compounds

  • Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.

  • Piperidine Derivatives: Various piperidine derivatives used in pharmacological applications.

  • N-(4-Methylbenzoyl)-4-benzylpiperidine: Another piperidine derivative with potential medicinal applications.

Uniqueness: 4-Benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity

Biological Activity

4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique chemical structure, is believed to interact with various biological targets, influencing critical cellular processes such as proliferation, apoptosis, and signal transduction.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This molecular formula indicates the presence of a piperidine ring, a benzyl group, and a methoxyphenyl moiety, which contribute to its biological activities. The presence of these functional groups suggests potential interactions with various receptors and enzymes.

Target of Action

Research indicates that compounds similar to this compound may target multiple cellular pathways. These include:

  • Cell Proliferation : Compounds in this class have been shown to inhibit the growth of cancer cells by interfering with cell cycle regulation.
  • Apoptosis Induction : Evidence suggests that these compounds can promote programmed cell death in cancerous cells.
  • Signal Transduction Alteration : They may modulate signaling pathways involved in cancer progression and metastasis.

Mode of Action

The interaction mechanism likely involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins. This allows the compound to effectively bind to its targets and exert its biological effects.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal (HCT116) cancers. IC50 values in these studies indicate effective inhibition of cell proliferation at micromolar concentrations.
Cell LineIC50 (µM)Reference
MDA-MB-23110
A54915
HCT11612

Mechanistic Insights

The mechanism underlying the anticancer effects includes the induction of apoptosis through the activation of caspase pathways and the inhibition of anti-apoptotic proteins. Additionally, the compound has been shown to disrupt key signaling pathways involved in cancer cell survival.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

  • Absorption : The compound exhibits moderate absorption characteristics.
  • Metabolism : It undergoes metabolic transformations that may affect its efficacy and safety profile.
  • Excretion : Primarily excreted via renal pathways.

Case Studies

One notable case study involved the evaluation of this compound's effects on Mycobacterium tuberculosis growth. High-throughput screening identified it as a promising candidate with minimal cytotoxicity and effective antibacterial properties against resistant strains.

Properties

IUPAC Name

4-benzyl-N-(4-methoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-24-19-9-7-18(8-10-19)21-20(23)22-13-11-17(12-14-22)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZULPUROMPZMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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